molecular formula C7H10N2OS B13296145 2-Amino-3-(thiophen-2-yl)propanamide

2-Amino-3-(thiophen-2-yl)propanamide

Cat. No.: B13296145
M. Wt: 170.23 g/mol
InChI Key: KUKXXILGYGAFDE-UHFFFAOYSA-N
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Description

2-Amino-3-(thiophen-2-yl)propanamide is an organic compound that features a thiophene ring, an amide group, and an amino group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(thiophen-2-yl)propanamide typically involves the condensation of thiophene derivatives with appropriate amine and amide precursors. One common method is the reaction of thiophene-2-carboxylic acid with ammonia or an amine, followed by reduction and amidation steps .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve catalytic processes and high-throughput synthesis techniques. For example, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a widely used method for synthesizing aminothiophene derivatives .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(thiophen-2-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Amino-3-(thiophen-2-yl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex thiophene derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to biologically active thiophene compounds.

    Industry: Utilized in the development of organic semiconductors and corrosion inhibitors

Mechanism of Action

The mechanism of action of 2-Amino-3-(thiophen-2-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to interact with enzymes and receptors, modulating their activity. The exact mechanism can vary depending on the specific application and the biological target .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxamide
  • 2-Amino-3-(thiophen-3-yl)propanamide
  • Thiophene-2-carboxylic acid

Uniqueness

2-Amino-3-(thiophen-2-yl)propanamide is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications in medicinal chemistry and material science .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

2-amino-3-thiophen-2-ylpropanamide

InChI

InChI=1S/C7H10N2OS/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H2,9,10)

InChI Key

KUKXXILGYGAFDE-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(C(=O)N)N

Origin of Product

United States

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